Benzyl N-(trans-4-ethenylcyclohexyl)carbamate
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Overview
Description
Benzyl N-(trans-4-ethenylcyclohexyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound features a benzyl group, a trans-4-ethenylcyclohexyl group, and a carbamate functional group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(trans-4-ethenylcyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with trans-4-ethenylcyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(trans-4-ethenylcyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of benzyl alcohol and corresponding cyclohexanone derivatives.
Reduction: Formation of benzylamine and cyclohexylamine derivatives.
Substitution: Formation of various substituted benzyl or cyclohexyl derivatives.
Scientific Research Applications
Benzyl N-(trans-4-ethenylcyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl N-(trans-4-ethenylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, depending on the specific enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the trans-4-ethenylcyclohexyl group.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness
Benzyl N-(trans-4-ethenylcyclohexyl)carbamate is unique due to the presence of the trans-4-ethenylcyclohexyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
benzyl N-(4-ethenylcyclohexyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-13-8-10-15(11-9-13)17-16(18)19-12-14-6-4-3-5-7-14/h2-7,13,15H,1,8-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMPFGBSKJLHIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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